molecular formula C18H23N3O4 B2578919 Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate CAS No. 2411338-38-8

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate

Numéro de catalogue B2578919
Numéro CAS: 2411338-38-8
Poids moléculaire: 345.399
Clé InChI: YCOROQNDWZECQK-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is crucial for the activation of STAT3-mediated gene transcription, which is implicated in various diseases including cancer, inflammation, and autoimmune disorders. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate inhibits the protein-protein interaction between STAT3 and CBP, which is crucial for the activation of STAT3-mediated gene transcription. This interaction is mediated by the SH2 domain of STAT3 and the KIX domain of CBP. Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate binds to the KIX domain of CBP and prevents its interaction with the SH2 domain of STAT3, thereby inhibiting STAT3-mediated gene transcription.
Biochemical and Physiological Effects:
Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been shown to inhibit STAT3-mediated gene transcription and induce apoptosis in cancer cells. In addition, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has also shown anti-inflammatory effects in various animal models of inflammation and autoimmune disorders. However, the exact biochemical and physiological effects of Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate are still being studied.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown high selectivity for the STAT3-CBP interaction and does not inhibit other protein-protein interactions. However, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate also has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, its pharmacokinetic properties and toxicity profile are still being studied.

Orientations Futures

There are several future directions for the study of Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate. One direction is the optimization of its pharmacokinetic properties and toxicity profile for clinical use. Another direction is the study of its efficacy in various animal models of cancer, inflammation, and autoimmune disorders. Furthermore, the development of novel drug delivery systems for Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate could enhance its therapeutic potential. Finally, the identification of new protein-protein interactions involved in the pathogenesis of various diseases could lead to the discovery of new small molecule inhibitors like Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate.

Méthodes De Synthèse

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 4-phenylpiperazine with 3-oxo-3-(2-propen-1-yl)propionic acid to form the intermediate 4-phenylpiperazine-1-carboxylic acid. This intermediate is then coupled with N-(tert-butoxycarbonyl)-L-aspartic acid β-methyl ester to form the dipeptide intermediate. The final step involves the removal of the tert-butoxycarbonyl protecting group and the formation of the methyl ester to yield Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate.

Applications De Recherche Scientifique

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, STAT3 activation is known to promote tumor growth, survival, and metastasis. Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been shown to inhibit STAT3-mediated gene transcription and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has also shown anti-inflammatory effects in various animal models of inflammation and autoimmune disorders, suggesting its potential use in these diseases.

Propriétés

IUPAC Name

methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-18(24)8-7-16(22)19-10-9-17(23)21-13-11-20(12-14-21)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,19,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOROQNDWZECQK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}prop-2-enoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.